3-Ethylchrysene

Phototoxicity Lipid Peroxidation Environmental Photochemistry

Standard EPAPAH16 monitoring misses abundant C2-alkylated chrysenes, causing systematic underestimation of petrogenic contamination. 3-Ethylchrysene closes this gap as a purified analytical reference for GC-MS/MS quantification of alkylated homologues in crude oil and sediments. • Differentiates petrogenic from pyrogenic PAH sources via alkylated chrysene fingerprinting. • Defined retention time and mass fragmentation enable accurate isomer resolution in complex hydrocarbon mixtures. • Intermediate photochemical reactivity supports SAR studies on position-specific PAH phototoxicity without bay-region carcinogenicity confounders.

Molecular Formula C20H16
Molecular Weight 256.3 g/mol
Cat. No. B1252540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylchrysene
Synonyms3-ethylchrysene
ethylchrysene
Molecular FormulaC20H16
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)C=CC3=C2C=CC4=CC=CC=C43
InChIInChI=1S/C20H16/c1-2-14-7-8-16-10-11-18-17-6-4-3-5-15(17)9-12-19(18)20(16)13-14/h3-13H,2H2,1H3
InChIKeyJVRNMCGCOZESEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylchrysene Reference Standard


3-Ethylchrysene (CAS 7446-31-3, molecular formula C₂₀H₁₆, molecular weight 256.3 g/mol) is an alkylated polycyclic aromatic hydrocarbon (PAH) belonging to the chrysene class, characterized by an ethyl substituent at the C3 position of the chrysene backbone. As a member of the C₂-alkylated chrysene homologous series, this compound serves as a critical reference material in environmental forensics, petroleum biomarker analysis, and structure-activity relationship studies [1]. Alkylated chrysenes constitute a significant fraction of petrogenic PAH contamination and are frequently under-represented in regulatory monitoring programs that focus exclusively on parent EPAPAH16 compounds [2].

3-Ethylchrysene Isomer Specificity


The substitution of a single ethyl group at different positions on the chrysene ring system produces six structurally isomeric ethylchrysenes (C1-, C2-, C3-, C4-, C5-, and C6-), each exhibiting markedly divergent photochemical reactivity profiles. Position-specific substitution dictates the compound's behavior in photoirradiation assays, with the C3-ethyl isomer demonstrating substantially reduced capacity to induce lipid peroxidation compared to C4- and C5-substituted analogs [1]. Furthermore, isomeric ethylchrysenes differ fundamentally in their synthetic accessibility and yield profiles, directly impacting procurement economics and practical availability [1].

3-Ethylchrysene Differentiation Evidence


Lipid Peroxidation: Comparison with 4-/5-Ethyl Isomers

In a head-to-head comparative study of all six ethylchrysene isomers under identical UVA photoirradiation conditions (21 J/cm², methyl linoleate as lipid substrate), 3-ethylchrysene demonstrated substantially lower lipid peroxidation induction than 4-ethylchrysene and 5-ethylchrysene, and moderately lower than 1-ethylchrysene and 2-ethylchrysene [1].

Phototoxicity Lipid Peroxidation Environmental Photochemistry

Acetylation-Reduction Synthesis Yield

Direct acetylation of chrysene followed by Wolff-Kishner or Clemmensen reduction yields a mixture of 2-, 3-, and 6-ethylchrysenes. Under these reaction conditions, 3-ethylchrysene is obtained in 16% yield, which is intermediate between 2-ethylchrysene (4%) and 6-ethylchrysene (43%) [1].

Synthetic Chemistry PAH Derivatization Reference Material Production

Solid-State Methyl Rotation Barrier

Proton spin-lattice relaxation rate measurements in polycrystalline 3-ethylchrysene at NMR Larmor frequencies of 53.0 and 22.5 MHz revealed a methyl group rotational barrier of 11–12 kJ mol⁻¹. The chrysene backbone creates a molecular environment where methyl group rotation constitutes the only motion on the NMR Larmor frequency timescale across a wide temperature range [1].

Solid-State NMR Molecular Dynamics Physical Chemistry

Petrogenic Source Discrimination

Chemical fingerprinting of hydrocarbon-contaminated soils demonstrates that C1–C4 alkyl-substituted chrysene homologues are dominant components in petrogenic (petroleum-derived) contamination sources. Regulatory assessments based solely on the 16 EPA priority PAHs (EPAPAH16) systematically underestimate the total polycyclic aromatic compound (PAC) load in petrogenic contaminated soils because alkyl-substituted PACs, including ethylchrysenes, are not represented in the priority list [1].

Environmental Forensics Source Apportionment Petroleum Biomarkers

Carcinogenic Activity: 3-Position vs. Bay-Region

Structure-activity studies on methylchrysene isomers establish that substitution position critically determines biological activity. 5-Methylchrysene (bay-region substituted) exhibits strong carcinogenicity comparable to benzo[a]pyrene and is a potent tumor initiator, whereas 3-methylchrysene demonstrates only moderate tumor-initiating activity [1]. While no direct carcinogenicity data for 3-ethylchrysene were identified, the parallel position-dependent activity relationship in the methylchrysene series provides class-level inference for expected ethylchrysene behavior [2].

Genotoxicity Carcinogenicity Structure-Activity Relationship

3-Ethylchrysene Applications


Environmental Forensics: Source Apportionment

3-Ethylchrysene serves as a critical analytical reference standard in chemical fingerprinting workflows that differentiate petrogenic (petroleum-derived) from pyrogenic (combustion-derived) PAH contamination. As a C₂-alkylated chrysene, this compound is among the alkyl-substituted PACs that dominate petrogenic source profiles but are absent from standard EPAPAH16 monitoring. Procurement of 3-ethylchrysene enables accurate quantification of alkylated chrysene homologues in environmental matrices, preventing systematic underestimation of contamination load in petroleum-impacted soils and sediments [1].

Phototoxicity Structure-Activity Relationships

The distinct photochemical behavior of 3-ethylchrysene—exhibiting lower lipid peroxidation induction than 4- and 5-ethyl isomers but higher than 6-ethylchrysene—makes it an essential reference compound for structure-activity relationship (SAR) studies investigating how ethyl substitution position modulates PAH phototoxicity. Researchers investigating the molecular mechanisms of light-induced PAH toxicity can use 3-ethylchrysene as an intermediate-activity comparator to calibrate assays and validate computational models of photochemical reactivity [1].

GC-MS/MS Method for Alkylated PAHs

Analytical laboratories developing gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) methods for characterizing alkylated chrysenes in crude oil, petroleum products, or environmental samples require purified 3-ethylchrysene as a calibration standard. The compound's defined chromatographic retention properties and mass spectral fragmentation pattern enable accurate identification and quantification of C₂-alkylated chrysene isomers in complex hydrocarbon mixtures, where isomer resolution is critical for forensic interpretation [2].

Non-Bay-Region Toxicological Screening

For toxicology programs requiring a C₂-alkylated chrysene that does not possess the exceptional carcinogenic potency associated with bay-region (C5) substitution, 3-ethylchrysene represents a scientifically justified selection. Based on established position-activity relationships in the methylchrysene series—where 3-substitution yields moderate tumor-initiating activity versus the strong complete carcinogenicity of 5-substituted analogs—3-ethylchrysene provides an appropriate model compound for investigating toxicological endpoints distinct from those driven by bay-region activation pathways [3].

Technical Documentation Hub

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24 linked technical documents
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